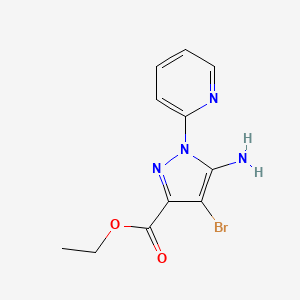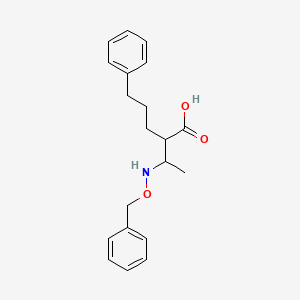
6,6'-Diphenyl-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Diphenyl-2,2’-bipyridine is an organic compound with the molecular formula C22H16N2. It is a derivative of bipyridine, where phenyl groups are attached to the 6 and 6’ positions of the bipyridine core. This compound is known for its ability to act as a ligand, forming complexes with various metal ions, which makes it valuable in coordination chemistry and materials science.
Synthetic Routes and Reaction Conditions:
-
Suzuki Coupling Reaction: One common method to synthesize 6,6’-Diphenyl-2,2’-bipyridine involves the Suzuki coupling reaction. This reaction typically uses 6,6’-dibromo-2,2’-bipyridine and phenylboronic acid as starting materials. The reaction is catalyzed by palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
-
Stille Coupling Reaction: Another method involves the Stille coupling reaction, where 6,6’-dibromo-2,2’-bipyridine reacts with phenylstannane in the presence of a palladium catalyst. This method also requires an organic solvent and elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 6,6’-Diphenyl-2,2’-bipyridine are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques like recrystallization or chromatography.
Types of Reactions:
-
Coordination Reactions: 6,6’-Diphenyl-2,2’-bipyridine readily forms coordination complexes with transition metals such as ruthenium, platinum, and palladium. These complexes are often used in catalysis and materials science .
-
Oxidation and Reduction: The compound can undergo redox reactions, particularly when coordinated to metal centers. These reactions are crucial in catalytic cycles, especially in processes like hydrogenation and oxidation .
-
Substitution Reactions: The phenyl groups in 6,6’-Diphenyl-2,2’-bipyridine can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule .
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, DMF, and dichloromethane.
Oxidizing and Reducing Agents: Depending on the specific redox reaction.
Major Products:
Metal Complexes: Formed through coordination reactions.
Functionalized Derivatives: Resulting from substitution reactions.
Chemistry:
Materials Science: It is employed in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Biology and Medicine:
Bioinorganic Chemistry: The compound’s metal complexes are studied for their potential biological activities, including anticancer properties.
Drug Development: Research is ongoing into its use in designing metal-based drugs and diagnostic agents.
Industry:
Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Sensors: Employed in the creation of chemical sensors due to its ability to form stable complexes with metal ions.
作用機序
The mechanism by which 6,6’-Diphenyl-2,2’-bipyridine exerts its effects largely depends on its role as a ligand. When it coordinates to metal centers, it can influence the electronic properties of the metal, thereby affecting the reactivity and stability of the resulting complexes. This coordination can alter the metal’s ability to participate in catalytic cycles, redox reactions, and other chemical processes.
Molecular Targets and Pathways:
Metal Centers: The primary targets are transition metals, which form stable complexes with the bipyridine ligand.
Catalytic Pathways: In catalytic applications, the ligand-metal complexes facilitate various chemical transformations by stabilizing reactive intermediates and lowering activation energies.
類似化合物との比較
2,2’-Bipyridine: The parent compound, which lacks the phenyl groups at the 6 and 6’ positions. It is also a versatile ligand but has different steric and electronic properties.
4,4’-Dimethyl-2,2’-bipyridine: Another derivative with methyl groups at the 4 and 4’ positions, offering different coordination chemistry and reactivity.
6,6’-Dimethyl-2,2’-bipyridine: Similar to 6,6’-Diphenyl-2,2’-bipyridine but with methyl groups instead of phenyl groups, affecting its steric bulk and electronic properties.
Uniqueness: 6,6’-Diphenyl-2,2’-bipyridine is unique due to the presence of bulky phenyl groups, which can influence the steric environment around the metal center in coordination complexes. This can lead to different reactivity and selectivity in catalytic processes compared to other bipyridine derivatives.
特性
分子式 |
C22H16N2 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
2-phenyl-6-(6-phenylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C22H16N2/c1-3-9-17(10-4-1)19-13-7-15-21(23-19)22-16-8-14-20(24-22)18-11-5-2-6-12-18/h1-16H |
InChIキー |
RDVGKUMQLDDBKM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid](/img/structure/B12068252.png)




![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-4-methylpentanoic acid](/img/structure/B12068272.png)

![3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12068276.png)
![Adenosine, N-[(2-methoxyphenyl)methyl]-](/img/structure/B12068283.png)
![[[4-(6-Aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12068290.png)



![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester](/img/structure/B12068320.png)
